molecular formula C30H41N7O8S2 B3028446 Osimertinib (dimesylate)

Osimertinib (dimesylate)

Katalognummer: B3028446
Molekulargewicht: 691.8 g/mol
InChI-Schlüssel: RPUCCTLBBCSFEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Metabolic Pathways

Osimertinib undergoes hepatic metabolism primarily via CYP3A4/5 (54% contribution) and dealkylation, forming two active metabolites :

MetaboliteEnzymatic PathwayRelative Potency vs. ParentContribution to Exposure
AZ7550CYP3A oxidationSimilar to osimertinib~10%
AZ5104DealkylationHigher for T790M/L858R~10%

Degradation Under Stress Conditions

Stress testing reveals osimertinib’s susceptibility to hydrolysis and oxidation :

Acidic Conditions (0.1N HCl)

  • Rapid degradation via protonation of pyrimidine nitrogen , forming DP-1 (N-oxide derivative) and DP-2 (des-methyl analog) .

  • Degradation rate: >20% in 24 hours .

Alkaline Conditions (0.1N NaOH)

  • Base hydrolysis leads to amide bond cleavage , yielding DP-3 (free amine) and DP-4 (carboxylic acid) .

  • Unusual DP-2 formation observed due to residual solvent interactions .

Oxidative Conditions (H₂O₂)

  • Oxidation of methoxy group generates DP-5 (sulfoxide) and DP-6 (sulfone) .

Drug-Drug Interactions (DDIs)

Osimertinib’s pharmacokinetics are modulated by CYP3A inhibitors/inducers :

Interacting DrugEffect on Osimertinib AUCClinical Recommendation
Ketoconazole↑ 2.1-foldAvoid concurrent use
Rifampicin↓ 78%Monitor efficacy loss

No significant interactions with UGT or P-gp substrates reported .

Stability and Storage

  • pH Stability : Stable at pH 4–7; degrades rapidly in alkaline media (t₁/₂ = 2 hours at pH 9) .

  • Photolytic Stability : Slight degradation (<5%) under UV light .

  • Thermal Stability : Stable at 25°C for 24 months in closed containers .

Analytical Characterization

  • HPLC Method : X-Bridge C18 column, ammonium acetate (pH 7.5)/acetonitrile gradient .

  • HRMS/NMR : Used to elucidate DP structures, including regioisomers via 2D NMR .

Osimertinib dimesylate’s chemical reactivity is dominated by CYP3A-mediated metabolism and sensitivity to hydrolytic/oxidative stress. Its degradation profile underscores the need for stringent storage conditions and compatibility testing in formulation development. Clinical efficacy remains robust despite metabolite activity, but DDIs with CYP3A modulators warrant caution.

Wissenschaftliche Forschungsanwendungen

Osimertinib dimesylate is an irreversible and mutant selective Epidermal Growth Factor Receptor (EGFR) inhibitor . It is also known as AZD-9291 dimesylate .

Osimertinib as an EGFR Inhibitor

Osimertinib is a third-generation tyrosine kinase inhibitor (TKI) designed to target both EGFR TKI-sensitizing mutations and T790M, while sparing wild-type EGFR . Osimertinib binds to the EGFR kinase by targeting the cysteine-797 residue in the ATP-binding site via covalent bond formation . In EGFR recombinant enzyme assays, osimertinib had nearly 200 times greater potency against L858R/T790M than wild-type EGFR, thus confirming its selectivity for mutant EGFR .

Osimertinib shows similar potency to early generation tyrosine kinase inhibitors (TKIs) in inhibiting EGFR phosphorylation in EGFR cells harboring sensitizing EGFR mutants including PC-9 (ex19del), H3255 (L858R) and H1650 (ex19del), with mean IC50 values ranging from 13 to 54 nM . Osimertinib also potently inhibits phosphorylation of EGFR in T790M mutant cell lines (H1975 (L858R/T790M), PC-9VanR (ex19del/T790M), with mean IC50 potency less than 15 nM .

Clinical Trials and Efficacy

Osimertinib has demonstrated excellent safety and effectiveness in early clinical trials (AURA1 and AURA2) . The efficacy of osimertinib in the first generation of EGFR-TKI-resistant NSCLC patients was determined by prospective and multicenter clinical trials of AURA3 . In this study, the efficacy analysis of osimertinib yielded an ORR of 63.3%, a DCR of 93.3%, an mPFS of 10.41 months, and an mOS of 31.37 months .

Real-World Data

Wirkmechanismus

The mechanism of action of AZD-9291 (dimesylate) involves the irreversible inhibition of EGFR tyrosine kinase activity. It selectively targets both the activating mutations (such as L858R) and the T790M resistance mutation in the EGFR gene. By binding covalently to the ATP-binding site of the mutant EGFR, AZD-9291 (dimesylate) effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Biologische Aktivität

Osimertinib (dimesylate), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly for patients with the EGFR T790M mutation. This article explores its biological activity, efficacy, safety profile, and resistance mechanisms, supported by clinical data and case studies.

Osimertinib selectively targets both sensitizing mutations and the T790M resistance mutation in the EGFR gene. It forms a covalent bond with the Cys797 residue of the mutant EGFR, which allows it to inhibit downstream signaling pathways crucial for tumor growth while sparing wild-type EGFR, thereby reducing associated toxicities . This selectivity is a key advancement over previous generations of EGFR TKIs, which often resulted in significant side effects due to non-specific binding.

Clinical Efficacy

Clinical Trials and Observational Studies

  • Efficacy in Advanced Lung Adenocarcinoma : A study involving 90 patients with advanced lung adenocarcinoma reported an objective response rate (ORR) of 63.3% , with a disease control rate (DCR) of 93.3% . The median progression-free survival (mPFS) was 10.41 months , and the median overall survival (mOS) was 31.37 months .
  • First-Line Treatment : In a prospective multicenter study known as the FLOWER study, osimertinib demonstrated an ORR of 73% and a DCR of 96% , with mPFS reaching 18.9 months .
  • Real-World Data : In patients previously treated with other therapies, osimertinib showed high activity, achieving an mPFS of 8.8 months in those with CNS metastases . A separate analysis indicated that low-dose osimertinib also yielded favorable outcomes, with an ORR of 77.3% and mPFS of 10 months .

Safety Profile

The safety profile of osimertinib is generally favorable compared to earlier TKI therapies. Common adverse events include:

  • Diarrhea: 28.9%
  • Rash: 24.4%
  • Grade 3 or higher adverse events: 7.78% .

The incidence of serious adverse events is relatively low, making osimertinib a well-tolerated option for many patients.

Resistance Mechanisms

Despite its effectiveness, resistance to osimertinib can develop, primarily through secondary mutations in the EGFR gene:

  • C797S Mutation : This mutation alters the binding site for osimertinib, leading to treatment failure in some patients .
  • Uncommon Mutations : Studies have shown that certain uncommon mutations within the EGFR can also confer resistance, complicating treatment strategies .

Case Studies

  • Case Study in HER2 Aberration : A 68-year-old female patient with stage IV NSCLC harboring a HER2 exon 19 mutation exhibited significant intra- and extracranial responses to osimertinib after initial treatment failure with other agents. This case highlights osimertinib's potential beyond traditional EGFR mutations .
  • Squamous Cell Carcinoma Response : A report described a patient with stage IIIC squamous cell lung cancer who responded positively to osimertinib treatment, indicating its broader applicability across different NSCLC histologies .

Summary Table of Clinical Findings

Study TypePatientsORR (%)DCR (%)mPFS (months)mOS (months)
Advanced Lung Adenocarcinoma9063.393.310.4131.37
FLOWER StudyN/A739618.9Not reached
Real-World Data94N/AN/A8.8N/A
Low-Dose OsimertinibN/A77.3N/A1013

Eigenschaften

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCCTLBBCSFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osimertinib (dimesylate)
Reactant of Route 2
Reactant of Route 2
Osimertinib (dimesylate)
Reactant of Route 3
Reactant of Route 3
Osimertinib (dimesylate)
Reactant of Route 4
Reactant of Route 4
Osimertinib (dimesylate)
Reactant of Route 5
Reactant of Route 5
Osimertinib (dimesylate)
Reactant of Route 6
Reactant of Route 6
Osimertinib (dimesylate)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.